molecular formula C19H15NO4 B6117280 METHYL 2-{[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]AMINO}BENZOATE

METHYL 2-{[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]AMINO}BENZOATE

Cat. No.: B6117280
M. Wt: 321.3 g/mol
InChI Key: LMMXLIDVDYBDAX-UHFFFAOYSA-N
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Description

Methyl 2-{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]amino}benzoate is a complex organic compound with a unique structure that combines an indene moiety with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]amino}benzoate typically involves a multi-step process. One common method includes the condensation of 1,3-dioxo-2,3-dihydro-1H-indene-2-carbaldehyde with methyl 2-aminobenzoate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
  • 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-

Uniqueness

Methyl 2-{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]amino}benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indene moiety with a benzoate ester makes it particularly versatile for various applications, setting it apart from other similar compounds.

Properties

IUPAC Name

methyl 2-[1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-11(20-15-10-6-5-9-14(15)19(23)24-2)16-17(21)12-7-3-4-8-13(12)18(16)22/h3-10,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMXLIDVDYBDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1C(=O)OC)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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